molecular formula C14H19Cl2NO2 B4583174 N-butyl-4-(2,4-dichlorophenoxy)butanamide

N-butyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4583174
M. Wt: 304.2 g/mol
InChI Key: CEOVEOXRIQWCHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including electrooxidative chlorination and the use of chlorophenyl isocyanate or benzyl isocyanate to introduce protecting groups on monomers. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination, showcasing the methodology for synthesizing chlorophenoxy derivatives (Uneyama et al., 1983).

Molecular Structure Analysis

Studies on the molecular structure of related butanamides, like the X-ray diffraction analysis of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate, reveal the intricacies of molecular arrangements and bonding patterns (Rimaz et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties can be deduced from studies on related compounds, such as the evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showcased inhibitory activities against enzymes, revealing insights into their chemical behavior (Raza et al., 2019).

Physical Properties Analysis

The physical properties of compounds like N-butyl-4-(2,4-dichlorophenoxy)butanamide can be understood through studies on related chemicals, such as the synthesis and structure characterization of 4-Chloro-2,2-Dicyano-N-Chloroacetyl Butanamide-3-Ketone, providing data on melting points and yields indicative of their physical stability (Ming-gen, 2008).

Chemical Properties Analysis

Investigations into the chemical properties are illustrated by studies on the synthesis and reactivity of butanamide derivatives, such as the effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors, highlighting their potential biological activities (Mathew et al., 2015).

Scientific Research Applications

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide is a highly active, cheap, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This method offers a safe, sustainable, and cost-effective flow-reactor-based approach for H₂O₂ production, demonstrating the compound's potential in green chemistry applications (Fellinger et al., 2012).

Soil Microbial Communities Response to Herbicides

The herbicide 2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester) significantly affects soil microbial communities at different concentrations. Its application in soils alters the microbial population and structure, particularly at higher concentrations, indicating the herbicide's substantial impact on microbial ecology in agricultural soils (Zhang et al., 2010).

Anticonvulsant Activities

Research into the neuropharmacological profiles of progabide (a gamma-aminobutyric acid (GABA) receptor agonist) and its metabolites demonstrates a broad spectrum of anticonvulsant activities against various seizures. This suggests the therapeutic potential of GABA receptor stimulation in controlling convulsions of different origins, with minimal secondary effects compared to commonly used antiepileptics (Worms et al., 1982).

Herbicide-Induced Changes in Embryonic Development

Studies on the effects of 2,4,5-trichlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid (2,4-D) and their derivatives on rats indicate that these herbicides can induce fetopathy and skeletal anomalies. These findings emphasize the need for caution in the usage of these chemicals due to their potential teratogenic effects (Khera & Mckinley, 1972).

Esterase Activities and Herbicide Metabolism

The study of esterase activities during chick embryonic development reveals insights into the metabolism of 2,4-Dichlorophenoxyacetic acid butyl ester. Understanding these enzymatic pathways is crucial for assessing the environmental fate and toxicological impacts of herbicides on wildlife and potentially humans (Cantarini et al., 1992).

properties

IUPAC Name

N-butyl-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c1-2-3-8-17-14(18)5-4-9-19-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOVEOXRIQWCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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